molecular formula C20H25N3S B5180959 4-[(4-benzyl-1-piperazinyl)carbonothioyl]-N,N-dimethylaniline

4-[(4-benzyl-1-piperazinyl)carbonothioyl]-N,N-dimethylaniline

Cat. No. B5180959
M. Wt: 339.5 g/mol
InChI Key: IHGWBNGPQYGHMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-benzyl-1-piperazinyl)carbonothioyl]-N,N-dimethylaniline, also known as DTG, is a chemical compound that has been widely studied for its potential use as a therapeutic agent. This compound belongs to the class of piperazine derivatives and has been found to exhibit a range of biological activities.

Mechanism of Action

4-[(4-benzyl-1-piperazinyl)carbonothioyl]-N,N-dimethylaniline exerts its biological effects through the modulation of various molecular targets, including dopamine and sigma receptors. It has been found to increase the levels of dopamine in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
4-[(4-benzyl-1-piperazinyl)carbonothioyl]-N,N-dimethylaniline has been found to exhibit a range of biochemical and physiological effects, including the inhibition of oxidative stress and the modulation of various signaling pathways. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

4-[(4-benzyl-1-piperazinyl)carbonothioyl]-N,N-dimethylaniline has several advantages for use in laboratory experiments, including its high potency and selectivity for specific molecular targets. However, its use may be limited by its potential toxicity and the need for further studies to fully understand its biological effects.

Future Directions

There are several areas of future research that could be explored with regards to 4-[(4-benzyl-1-piperazinyl)carbonothioyl]-N,N-dimethylaniline. These include the development of more potent and selective analogs, the investigation of its potential use in combination therapies, and the exploration of its effects on other molecular targets. Additionally, further studies are needed to fully understand the mechanisms underlying its biological effects and to determine its potential therapeutic applications in various disease states.

Synthesis Methods

4-[(4-benzyl-1-piperazinyl)carbonothioyl]-N,N-dimethylaniline can be synthesized using a variety of methods, including the reaction of 4-aminodiphenylamine with benzyl chloride and piperazine in the presence of carbon disulfide. The resulting product can then be purified using column chromatography to obtain pure 4-[(4-benzyl-1-piperazinyl)carbonothioyl]-N,N-dimethylaniline.

Scientific Research Applications

4-[(4-benzyl-1-piperazinyl)carbonothioyl]-N,N-dimethylaniline has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.

properties

IUPAC Name

(4-benzylpiperazin-1-yl)-[4-(dimethylamino)phenyl]methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3S/c1-21(2)19-10-8-18(9-11-19)20(24)23-14-12-22(13-15-23)16-17-6-4-3-5-7-17/h3-11H,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHGWBNGPQYGHMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-benzyl-1-piperazinyl)carbonothioyl]-N,N-dimethylaniline

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